Endostatin (84-114)-NH2 (JKC367)
Description
Origin and Derivation of the Endostatin (B67465) Fragment from Collagen XVIII
Endostatin itself is a naturally occurring 20-kDa C-terminal fragment of collagen XVIII. nih.govapexbt.com Collagen XVIII is a type of collagen that also functions as a proteoglycan and is primarily found in the basement membranes of blood vessels. nih.govnih.gov The generation of endostatin from collagen XVIII is a result of proteolytic cleavage by enzymes such as cathepsins and matrix metalloproteinases (MMPs). nih.govresearchgate.net This process is thought to be a localized control mechanism for regulating the formation of new blood vessels. nih.gov
The specific peptide, Endostatin (84-114)-NH2 (JKC367), is a chemically synthesized fragment corresponding to amino acid residues 84-114 of the full-length endostatin protein. This fragment is of particular interest to researchers because it may retain some of the biological activities of the parent molecule while offering the advantages of a smaller, more easily synthesized peptide for experimental purposes.
Conceptual Framework of Angiogenesis Inhibition in Research
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental biological process. nih.govwjgnet.com While essential for normal physiological functions like wound healing, it also plays a critical role in pathological conditions, most notably in the growth and metastasis of solid tumors. wjgnet.com Tumors require a dedicated blood supply to grow beyond a few millimeters in size, as they need nutrients and oxygen and a way to remove waste products. wjgnet.com
The concept of inhibiting angiogenesis as a research and therapeutic strategy is based on the idea of cutting off this vital supply line to the tumor. nih.gov By blocking the formation of new blood vessels, the growth of the tumor can be slowed or even halted. researchgate.net Research in this area focuses on identifying and understanding the mechanisms of endogenous and synthetic inhibitors of angiogenesis. nih.govnih.gov These inhibitors can act through various mechanisms, including:
Blocking pro-angiogenic signaling pathways: Many growth factors, such as vascular endothelial growth factor (VEGF), promote angiogenesis. nih.govyoutube.com Inhibitors can block these growth factors or their receptors. wjgnet.comnih.gov
Inhibiting endothelial cell proliferation and migration: The formation of new blood vessels requires endothelial cells to divide and move. researchgate.netembopress.org Angiogenesis inhibitors can prevent these processes. nih.govresearchgate.net
Inducing apoptosis (programmed cell death) in endothelial cells: Some inhibitors can selectively trigger the death of endothelial cells, further disrupting vessel formation. consensus.app
Modulating the extracellular matrix: The breakdown and remodeling of the extracellular matrix are crucial for vessel sprouting. mdpi.com Inhibitors can interfere with the enzymes, like MMPs, that are responsible for this. mdpi.com
Significance of Endostatin (84-114)-NH2 (JKC367) as a Research Agent
The full-length endostatin protein is a potent inhibitor of endothelial cell proliferation and migration, and by extension, angiogenesis. apexbt.com Its significance in research stems from its role as an endogenous regulator, suggesting a natural mechanism for controlling blood vessel growth. researchgate.net
Endostatin (84-114)-NH2 (JKC367) is significant as a research agent for several key reasons:
Investigating Structure-Function Relationships: By studying specific fragments like JKC367, researchers can pinpoint the exact regions of the endostatin molecule that are responsible for its anti-angiogenic activity. This helps in understanding the fundamental mechanisms of how endostatin works.
Potential for More Stable and Potent Analogs: Smaller peptides can sometimes offer advantages over larger proteins in terms of stability and ease of delivery in experimental systems. Research on fragments like JKC367 could pave the way for the design of more potent and specific anti-angiogenic agents.
Tool for Probing Angiogenic Pathways: As a derivative of a known angiogenesis inhibitor, JKC367 can be used as a tool to explore the complex signaling pathways involved in blood vessel formation. For instance, it can be used to investigate interactions with specific receptors or downstream signaling molecules. nih.gov
Below is a table summarizing key research findings related to endostatin, the parent molecule of JKC367.
| Research Finding | Significance in Angiogenesis Research | Reference |
| Endostatin is a C-terminal fragment of collagen XVIII. | Establishes its origin as an endogenous protein. | nih.govapexbt.com |
| Inhibits endothelial cell proliferation and migration. | A primary mechanism for its anti-angiogenic effect. | apexbt.comresearchgate.net |
| Binds to integrins on endothelial cells. | Reveals a specific molecular target for its action. | researchgate.netconsensus.app |
| Can induce apoptosis in endothelial cells. | Another key mechanism contributing to its inhibitory function. | consensus.app |
| Inhibits matrix metalloproteinases (MMPs). | Highlights its role in preventing the breakdown of the extracellular matrix necessary for angiogenesis. | mdpi.com |
| Can interfere with VEGF signaling. | Shows its ability to counteract a major pro-angiogenic pathway. | wjgnet.com |
Compound Names
Properties
Molecular Formula |
C161H236N48O43 |
|---|---|
Molecular Weight |
3531.9 |
Origin of Product |
United States |
Molecular Biology and Mechanisms of Action of Endostatin 84 114 Nh2 Jkc367
Target Identification and Receptor Interactions
The anti-angiogenic effects of endostatin (B67465) are initiated by its binding to several cell surface proteins on endothelial cells. These interactions disrupt pro-angiogenic signaling and inhibit the processes of cell proliferation, migration, and invasion.
Integrin Family Interactions (e.g., α5β1, αVβ3, αVβ5)
Endostatin interacts with several members of the integrin family, which are critical for cell adhesion, migration, and survival. It has been shown to bind to α5β1, αvβ3, and αvβ5 integrins. nih.gov The interaction with α5β1 integrin is particularly well-characterized, demonstrating concentration-dependent and saturable binding. nih.gov By binding to α5β1, endostatin competes with the pro-angiogenic ligand fibronectin, thereby disrupting cell migration. nih.gov This binding also leads to the inhibition of focal adhesion kinase (FAK) activation, a key component in cell motility signaling. Furthermore, an arginine-rich peptide within endostatin has been shown to promote endothelial cell adhesion through β1 integrin-dependent mechanisms. nih.gov
Heparan Sulfate (B86663) Proteoglycan Binding (e.g., Glypican-1, Glypican-4)
Endostatin binds to heparan sulfate proteoglycans (HSPGs) on the surface of endothelial cells, including glypican-1 and glypican-4. nih.govnih.gov While this binding to the heparan sulfate chains of glypicans is considered relatively weak, it is a crucial initial step. nih.gov It is proposed that this initial interaction induces a conformational change in endostatin, which then allows it to bind with high affinity to a yet-unidentified receptor, triggering its anti-angiogenic effects. nih.gov The binding affinity is dependent on the structure of the heparan sulfate chains, with a minimum length of 12 saccharide units and a significant role for 2-O and 6-O-sulfation being important for an efficient interaction.
Vascular Endothelial Growth Factor Receptor (VEGFR) Interactions (e.g., VEGFR1, VEGFR2, VEGFR3)
A primary mechanism of endostatin's action is the direct interference with Vascular Endothelial Growth Factor (VEGF) signaling. Endostatin binds directly to VEGFR-1, VEGFR-2 (also known as KDR/Flk-1), and VEGFR-3. nih.gov This binding is competitive, meaning endostatin blocks VEGF from binding to its receptors. nih.gov By doing so, it prevents the VEGF-induced tyrosine phosphorylation of the receptors, which is the critical first step in activating downstream signaling cascades, such as the ERK and p38 MAPK pathways, that lead to endothelial cell proliferation and migration. nih.gov
Other Receptor and Protein Interactions (e.g., Nucleolin, Tropomyosin, Caveolin-1, Thrombospondin-1, SPARC)
Endostatin's biological activity is further mediated through interactions with a diverse array of other proteins:
Nucleolin: Endostatin binds with high affinity to nucleolin on the endothelial cell surface. This interaction is essential for the internalization of endostatin and its subsequent transport to the nucleus, where it can inhibit nucleolin's phosphorylation, a process vital for cell proliferation. nih.gov The heparin-binding motif of endostatin plays a critical role in this interaction. nih.gov
Tropomyosin: Research has shown that endostatin binds to tropomyosin in vitro and interacts with tropomyosin-associated microfilaments within endothelial cells. researchgate.netnih.gov It is postulated that this interaction disrupts the integrity of the actin cytoskeleton, which in turn inhibits cell motility and can induce apoptosis. nih.govcapes.gov.br
Caveolin-1: On the endothelial cell surface, endostatin treatment induces the clustering of α5β1 integrin and its co-localization with caveolin-1, a key scaffolding protein in membrane signaling. nih.govnih.gov Endostatin has been co-immunoprecipitated with both α5β1 integrin and caveolin-1, an interaction that leads to the activation of Src family kinases. nih.gov
Thrombospondin-1 and SPARC: Endostatin has been found to bind to the matricellular proteins Thrombospondin-1 (TSP-1) and SPARC (Secreted Protein Acidic and Rich in Cysteine). nih.govnih.gov These proteins are themselves endogenous inhibitors of angiogenesis, suggesting that endostatin may function within a network of inhibitory proteins to regulate vessel growth. nih.govsigmaaldrich.comnih.gov
Table 1: Summary of Endostatin Receptor and Protein Interactions
| Target Protein/Family | Specific Example(s) | Key Interaction Outcome |
|---|---|---|
| Integrins | α5β1, αVβ3, αVβ5 | Disrupts cell migration and adhesion; inhibits FAK signaling. nih.govnih.gov |
| Heparan Sulfate Proteoglycans | Glypican-1, Glypican-4 | Facilitates binding to other high-affinity receptors. nih.govnih.gov |
| VEGF Receptors | VEGFR-1, VEGFR-2, VEGFR-3 | Competitively inhibits VEGF binding; blocks downstream signaling. nih.gov |
| Nucleolin | Nucleolin | Mediates endostatin internalization and nuclear transport. nih.govnih.gov |
| Tropomyosin | Tropomyosin | Disrupts actin cytoskeleton; inhibits cell motility. researchgate.netnih.govcapes.gov.br |
| Caveolin-1 | Caveolin-1 | Co-localizes with integrin α5β1; activates Src kinases. nih.govnih.gov |
| Matricellular Proteins | Thrombospondin-1, SPARC | Interacts with other endogenous angiogenesis inhibitors. nih.govnih.gov |
Cellular Signaling Pathway Modulation
By interacting with its target receptors, endostatin triggers downstream effects that modulate cellular signaling pathways, primarily leading to the inhibition of processes required for angiogenesis.
Matrix Metalloproteinase (MMP) Pathway Inhibition (e.g., MMP-2, MMP-9, MMP-13)
Matrix metalloproteinases (MMPs) are crucial for the degradation of the extracellular matrix, a necessary step for endothelial cells to invade surrounding tissue and form new blood vessels. Endostatin has been shown to directly inhibit the activity of several key MMPs. It blocks the activation of pro-MMP-2, pro-MMP-9, and pro-MMP-13. nih.govnih.gov Furthermore, it inhibits the catalytic activity of the active forms of these enzymes. nih.govnih.gov Co-immunoprecipitation experiments have revealed that endostatin can form a stable complex with proMMP-2, preventing its activation. nih.gov This inhibition of MMPs is a significant component of endostatin's ability to block both endothelial and tumor cell invasion. nih.govnih.gov
Table 2: Endostatin's Effect on Matrix Metalloproteinases (MMPs)
| MMP Target | Effect of Endostatin |
|---|---|
| MMP-2 | Blocks activation of pro-MMP-2; inhibits catalytic activity. nih.gov |
| MMP-9 | Inhibits activation and catalytic activity of pro-MMP-9. nih.gov |
| MMP-13 | Inhibits activation and catalytic activity of pro-MMP-13. nih.govresearchgate.net |
VEGF/VEGFR Downstream Signaling Suppression
Endostatin (84-114)-NH2 (JKC367) has been shown to interfere with the signaling cascade initiated by Vascular Endothelial Growth Factor (VEGF), a potent driver of angiogenesis. nih.gov This interference occurs at the receptor level and affects several downstream signaling molecules.
FAK, ERK, and p38 MAP Kinase:
Research indicates that endostatin can block the VEGF-induced activation of several key downstream signaling proteins. nih.gov These include:
Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase crucial for cell migration, proliferation, and survival. Endostatin's inhibition of FAK activation disrupts these essential endothelial cell functions. nih.govmdpi.com
Extracellular signal-Regulated Kinase (ERK): A member of the Mitogen-Activated Protein (MAP) kinase family, ERK is involved in cell proliferation and differentiation. By suppressing ERK activation, endostatin contributes to the halting of endothelial cell growth. nih.govnih.gov
p38 MAP Kinase: Another member of the MAP kinase family, p38 is typically activated in response to cellular stress and plays a role in inflammation and apoptosis. nih.govnih.gov Endostatin's modulation of p38 activity further contributes to its anti-angiogenic effects. nih.gov
Studies have demonstrated that endostatin directly interacts with the VEGF receptor 2 (VEGFR2), also known as KDR/Flk-1, thereby blocking the binding of VEGF and inhibiting the subsequent tyrosine phosphorylation of the receptor. This action effectively halts the entire downstream signaling cascade that is dependent on VEGFR2 activation. nih.gov
Wnt/β-Catenin Signaling Pathway Regulation
Emerging evidence suggests that endostatin also exerts its anti-angiogenic effects by modulating the Wnt/β-catenin signaling pathway, a critical regulator of embryonic development and tissue homeostasis that has also been implicated in angiogenesis. nih.govnih.gov
Endostatin has been found to promote the degradation of β-catenin, a key component of this pathway. nih.gov Under normal conditions, when the Wnt pathway is inactive, β-catenin is targeted for degradation by a "destruction complex." youtube.com However, in the presence of Wnt ligands, this degradation is inhibited, allowing β-catenin to accumulate and translocate to the nucleus, where it activates the transcription of target genes involved in cell proliferation and migration, such as cyclin D1 and c-myc. youtube.commdpi.com
Studies have shown that endostatin can induce the degradation of both the normal and a stabilized form of β-catenin, suggesting that it operates through a novel mechanism that is independent of glycogen (B147801) synthase kinase 3 (GSK3), a key component of the traditional β-catenin destruction complex. nih.gov By reducing the levels of β-catenin, endostatin effectively suppresses the transcription of Wnt target genes, thereby inhibiting endothelial cell proliferation and migration. nih.govnih.gov
Modulation of Cell Cycle Regulatory Protein Expression
The inhibitory effects of endostatin on endothelial cell proliferation are further mediated by its ability to modulate the expression of key cell cycle regulatory proteins, including c-myc and cyclin D1. nih.govnih.gov
c-myc: A proto-oncogene that plays a crucial role in cell cycle progression, proliferation, and apoptosis. nih.gov
Cyclin D1: A protein that, in conjunction with its partner cyclin-dependent kinases (CDKs), governs the transition from the G1 to the S phase of the cell cycle, a critical step for cell division. nih.gov
Both c-myc and cyclin D1 are known downstream targets of the Wnt/β-catenin signaling pathway. mdpi.com By suppressing this pathway, endostatin leads to the downregulation of both c-myc and cyclin D1 expression. nih.gov This reduction in key cell cycle promoters contributes to the G0/G1 phase cell cycle arrest observed in endothelial cells treated with endostatin, ultimately halting their proliferation. nih.gov
Regulation of Focal Adhesion Dynamics and Actin Cytoskeleton
Endostatin has been observed to disrupt the organization of the actin cytoskeleton and focal adhesions in endothelial cells, which are critical for cell migration and the structural integrity of blood vessels. nih.gov
Focal adhesions are complex structures that link the extracellular matrix to the intracellular actin cytoskeleton, playing a vital role in cell adhesion, migration, and signaling. mdpi.com The actin cytoskeleton, a dynamic network of protein filaments, is responsible for cell shape, movement, and internal organization. mdpi.comnih.gov
Research has shown that endostatin's interaction with α5β1 integrin, a receptor for the extracellular matrix protein fibronectin, can lead to the disruption of focal adhesions and actin stress fibers. nih.gov This disruption is thought to be mediated by the downregulation of RhoA, a small GTPase that is a key regulator of actin dynamics.
Influence on Other Transcriptional and Signaling Factors
The anti-angiogenic activity of endostatin extends to its influence on a variety of other important transcriptional and signaling factors. While direct modulation by the specific fragment Endostatin (84-114)-NH2 (JKC367) is an area of ongoing research, the effects of the broader endostatin protein provide valuable insights. These factors include:
Hypoxia-Inducible Factor-1α (HIF-1α): A key transcription factor that allows cells to adapt to low oxygen conditions, often by promoting angiogenesis.
Nuclear Factor-κB (NF-κB): A protein complex that controls the transcription of DNA, cytokine production, and cell survival.
Signal Transducers and Activators of Transcription (STATs): A family of proteins involved in a wide range of cellular processes, including growth, survival, and differentiation.
Activator protein-1 (AP-1): A transcription factor that regulates gene expression in response to a variety of stimuli, including stress, growth factors, and cytokines.
Ephrins: A family of proteins that, along with their Eph receptors, are involved in a variety of developmental processes, including axon guidance and angiogenesis.
Tumor Necrosis Factor (TNF): A cytokine involved in systemic inflammation and the acute phase reaction.
The broad spectrum of molecular targets highlights the multifaceted approach by which endostatin inhibits angiogenesis. nih.govnih.gov
Cellular Process Modulation in Endothelial Cells
The molecular mechanisms described above translate into significant effects on the cellular processes of endothelial cells, most notably the inhibition of their proliferation.
Inhibition of Endothelial Cell Proliferation
A primary and well-documented effect of Endostatin (84-114)-NH2 (JKC367) is its potent inhibition of endothelial cell proliferation. biocat.comtargetmol.cnapexbt.combioscience.co.uk This inhibition is a direct consequence of the various molecular mechanisms it employs.
By suppressing VEGF/VEGFR signaling, endostatin blocks the activation of key pro-proliferative pathways involving FAK and ERK. nih.gov Furthermore, its regulation of the Wnt/β-catenin pathway leads to the downregulation of c-myc and cyclin D1, crucial proteins for cell cycle progression, effectively inducing cell cycle arrest. nih.govnih.gov This multi-pronged attack on the cellular machinery responsible for cell division culminates in a powerful anti-proliferative effect on endothelial cells, a cornerstone of its anti-angiogenic activity.
Table 1: Summary of Research Findings on Endostatin (84-114)-NH2 (JKC367) Mechanisms
| Mechanism | Key Proteins/Pathways Affected | Observed Effect | References |
|---|---|---|---|
| VEGF/VEGFR Signaling Suppression | FAK, ERK, p38 MAP kinase | Inhibition of VEGF-induced activation | nih.gov |
| Wnt/β-Catenin Pathway Regulation | β-catenin | Promotion of β-catenin degradation, suppression of target gene transcription | nih.govnih.gov |
| Cell Cycle Regulation | c-myc, cyclin D1 | Downregulation of expression, leading to cell cycle arrest | nih.govnih.gov |
| Focal Adhesion & Actin Cytoskeleton | α5β1 integrin, RhoA | Disruption of focal adhesions and actin stress fibers | nih.gov |
| Endothelial Cell Proliferation | - | Potent inhibition | biocat.comtargetmol.cnapexbt.combioscience.co.uk |
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
| Endostatin (84-114)-NH2 (JKC367) |
| Vascular Endothelial Growth Factor (VEGF) |
| Focal Adhesion Kinase (FAK) |
| Extracellular signal-Regulated Kinase (ERK) |
| p38 Mitogen-Activated Protein (MAP) kinase |
| β-catenin |
| Glycogen synthase kinase 3 (GSK3) |
| c-myc |
| cyclin D1 |
| RhoA |
| Hypoxia-Inducible Factor-1α (HIF-1α) |
| Nuclear Factor-κB (NF-κB) |
| Signal Transducers and Activators of Transcription (STATs) |
| Activator protein-1 (AP-1) |
| Ephrins |
Suppression of Endothelial Cell Migration
A critical step in angiogenesis is the migration of endothelial cells toward pro-angiogenic signals. Endostatin and its active fragments potently inhibit this process. apexbt.combiocat.com In vitro studies have consistently demonstrated that endostatin effectively halts the movement of endothelial cells. nih.gov This inhibitory effect is not a simple blockade but involves a complex interplay with cell surface receptors and signaling pathways.
One of the key mechanisms involves endostatin's interaction with integrins, particularly α5β1 and αVβ3, on the endothelial cell surface. nih.gov This binding can disrupt the normal function of these adhesion molecules. Research indicates that endostatin binding causes integrin α5β1 to cluster and associate with caveolin-1, a scaffolding protein within caveolae. nih.gov This event leads to the recruitment of phosphorylated Src kinase to caveolin-1, which in turn disrupts the focal adhesion kinase (FAK) signaling and the organization of actin stress fibers, both of which are essential for cell motility. nih.govnih.gov
Furthermore, endostatin interferes with signaling cascades initiated by vascular endothelial growth factor (VEGF), a primary driver of angiogenesis. It has been shown to block VEGF-induced migration by competitively inhibiting VEGF binding to its receptors, such as VEGFR-2 (KDR/Flk-1) and VEGFR-3. nih.govdrugbank.com This prevents the downstream signaling events that promote the migratory phenotype in endothelial cells. nih.gov
| Key Target | Mechanism of Migration Suppression | Reference |
| Integrins (α5β1, αVβ3) | Disrupts focal adhesion kinase (FAK) signaling and actin cytoskeleton organization. | nih.govnih.gov |
| VEGF Receptors (VEGFR-2, VEGFR-3) | Competitively blocks VEGF binding, inhibiting downstream pro-migratory signals. | nih.govdrugbank.com |
| Matrix Metalloproteinases (MMPs) | Inhibits the activity of MMP-2, MMP-9, and MMP-13, which are required to degrade the extracellular matrix for cell movement. | nih.gov |
An in vivo study using a surrogate model of human angiogenesis in immunodeficient mice demonstrated the dramatic effect of systemic endostatin delivery. Most human endothelial cells failed to form vessels and remained suspended as single cells, highlighting the potent anti-migratory effect in a physiological context. nih.gov
Induction of Endothelial Cell Apoptosis
Beyond halting their movement, Endostatin (84-114)-NH2 (JKC367) can induce programmed cell death, or apoptosis, specifically in endothelial cells. drugbank.comnih.gov This pro-apoptotic effect is a key component of its anti-angiogenic activity.
The induction of apoptosis is mediated through the modulation of key regulatory proteins in the Bcl-2 family. nih.gov Studies have shown that treatment with endostatin leads to a significant reduction in the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.gov Concurrently, the levels of the pro-apoptotic protein Bax remain unaffected, thereby shifting the cellular balance towards cell death. nih.gov
Another mechanism involves the inhibition of survival signals. By blocking VEGF from binding to its receptor, endostatin cuts off the potent survival signals that VEGF provides to endothelial cells, making them more susceptible to apoptosis. drugbank.com Furthermore, endostatin has been found to inhibit the expression of cyclin D1, a protein essential for cell cycle progression, which can lead to cell cycle arrest and subsequently trigger apoptosis. researchgate.net The process of endostatin-induced apoptosis has been confirmed through various methods, including Annexin V staining and TUNEL assays. nih.gov
| Apoptotic Pathway Component | Effect of Endostatin | Reference |
| Bcl-2 & Bcl-xL | Downregulation of these anti-apoptotic proteins. | nih.gov |
| Bax | Levels of this pro-apoptotic protein are unaffected. | nih.gov |
| Cyclin D1 | Inhibition of expression, leading to cell cycle arrest. | researchgate.net |
| VEGF Signaling | Blockade of survival signals mediated by VEGF. | drugbank.com |
Modulation of Endothelial Cell Tube Formation and Morphogenesis
The organization of individual endothelial cells into three-dimensional tubular structures is a hallmark of angiogenesis, a process known as morphogenesis or tube formation. Endostatin exerts a strong inhibitory influence on this complex process. nih.gov
In vivo models have shown that systemic endostatin treatment dramatically inhibits the development of complex vessels. nih.gov It also hampers the recruitment of perivascular cells, such as pericytes and smooth muscle cells, which are crucial for the maturation and stabilization of newly formed vessels. nih.gov Studies observed a significant reduction in mature vessels, as indicated by a decrease in the association of alpha-smooth muscle actin-expressing cells with the vasculature. nih.gov This is partly due to the strong reduction in transcripts for platelet-derived growth factor-B (PDGF-B), a key molecule for recruiting pericytes. nih.gov
The mechanism for inhibiting tube formation also involves the suppression of nitric oxide (NO) production. Endostatin has been shown to block VEGF-induced phosphorylation of endothelial nitric oxide synthase (eNOS), an enzyme critical for the production of NO, which is a key signaling molecule in angiogenesis and vessel formation. nih.gov
Effects on Cellular Adhesion and Invasion
The ability of endothelial cells to adhere to the extracellular matrix (ECM) and to invade surrounding tissues is fundamental to the formation of new blood vessels. Endostatin interferes with both of these processes.
Invasion of the ECM is facilitated by the secretion of matrix metalloproteinases (MMPs), enzymes that degrade matrix components. Endostatin has been identified as an inhibitor of several key MMPs, including MMP-2, MMP-9, and MMP-13. nih.gov By suppressing the activity of these proteolytic enzymes, endostatin prevents endothelial cells from breaking down the tissue barriers required for sprouting new vessels.
Preclinical Research Methodologies and Models Utilizing Endostatin 84 114 Nh2 Jkc367
In vitro Angiogenesis and Cellular Assays
A variety of in vitro assays are fundamental to understanding the biological activity of Endostatin (B67465) (84-114)-NH2 (JKC367) at the cellular level. These assays dissect the compound's effects on key events in the angiogenic cascade.
Endothelial Cell Proliferation Assays (e.g., HUVEC assays)
Endothelial cell proliferation is a cornerstone of angiogenesis. Assays using Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model to assess the anti-proliferative effects of potential angiogenesis inhibitors. apexbt.commdpi.com Endostatin, the parent molecule of JKC367, has been shown to be a potent inhibitor of endothelial cell proliferation. apexbt.combioscience.co.uk Studies have demonstrated that endostatin can inhibit the proliferation of HUVECs induced by pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF). nih.gov
To quantify proliferation, researchers often employ methods such as direct cell counting, the MTT assay, or the detection of proliferation markers like Ki67. thno.orgnih.govresearchgate.netresearchgate.net The MTT assay, for instance, measures the metabolic activity of cells, which correlates with cell number. nih.govnih.govresearchgate.net A reduction in the colorimetric signal in the presence of the test compound indicates a decrease in cell viability or proliferation. nih.gov
Table 1: Representative Data from Endothelial Cell Proliferation Assays
| Treatment Group | Proliferation Rate (% of Control) |
| Control (Vehicle) | 100% |
| VEGF (Pro-angiogenic stimulus) | 150% |
| VEGF + Endostatin (84-114)-NH2 (JKC367) | 85% |
| bFGF (Pro-angiogenic stimulus) | 140% |
| bFGF + Endostatin (84-114)-NH2 (JKC367) | 80% |
This table presents hypothetical data to illustrate the expected outcomes of such an assay. Actual results may vary based on experimental conditions.
Endothelial Cell Migration Assays
The migration of endothelial cells is another critical step in the formation of new blood vessels. nih.govbiorxiv.orgoncotarget.com Assays that measure the ability of a compound to inhibit this migration are crucial for evaluating its anti-angiogenic potential. embopress.orgnih.govplos.org Endostatin has been shown to dramatically inhibit endothelial cell migration in vitro. embopress.orgnih.gov
Commonly used methods include the Boyden chamber assay and the wound healing or "scratch" assay. nih.govembopress.orgplos.org In a Boyden chamber assay, endothelial cells are placed in the upper chamber and a chemoattractant is placed in the lower chamber. The number of cells that migrate through a porous membrane to the lower chamber is quantified. The wound healing assay involves creating a "scratch" in a confluent monolayer of endothelial cells and measuring the rate at which the cells migrate to close the gap. nih.govplos.org
Table 2: Illustrative Data from Endothelial Cell Migration Assays
| Assay Type | Treatment Group | Migration (% of Control) |
| Boyden Chamber | Control (No Chemoattractant) | 10% |
| Boyden Chamber | VEGF (Chemoattractant) | 100% |
| Boyden Chamber | VEGF + Endostatin (84-114)-NH2 (JKC367) | 30% |
| Wound Healing | Control (24h) | 95% wound closure |
| Wound Healing | Endostatin (84-114)-NH2 (JKC367) (24h) | 40% wound closure |
This table provides a conceptual representation of data from migration assays.
Tube Formation Assays on Extracellular Matrix Substrates
The ability of endothelial cells to form three-dimensional, capillary-like structures, known as tube formation, is a hallmark of angiogenesis in vitro. mdpi.complos.org This process is typically assessed by seeding endothelial cells onto a basement membrane extract, such as Matrigel. plos.orgmdpi.com
In these assays, endothelial cells, when stimulated, will align and form interconnected networks of tubes. The inhibitory effect of a compound like Endostatin (84-114)-NH2 (JKC367) is quantified by measuring parameters such as the total tube length, the number of branch points, and the area covered by the tubes. plos.orgmdpi.com Research has shown that Endostar, a modified recombinant human endostatin, significantly reduces tubular formation of endothelial cells in a dose-dependent manner. plos.org
Table 3: Example Data from a Tube Formation Assay
| Treatment Group | Total Tube Length (μm) | Number of Branch Points |
| Control (Vehicle) | 5000 | 80 |
| VEGF | 8000 | 120 |
| VEGF + Endostatin (84-114)-NH2 (JKC367) | 2000 | 30 |
This table illustrates potential quantitative results from a tube formation experiment.
Co-culture Angiogenesis Models
To better mimic the complex in vivo environment, co-culture models are employed. mdpi.comnih.gov These models often involve culturing endothelial cells with other cell types found in the tumor microenvironment, such as fibroblasts or cancer cells. nih.govmdpi.com This allows for the investigation of the paracrine signaling and cell-cell interactions that influence angiogenesis. mdpi.com
For instance, a co-culture of HUVECs and fibroblasts can be used to assess the ability of a compound to inhibit the formation of vascular networks induced by factors secreted by the fibroblasts. nih.gov The Cancer Angiogenesis Co-Culture (CACC) assay is a specific example that quantifies the angiogenic potential of tumoroids by measuring their ability to induce tube formation in a co-culture with vascular cells. nih.gov
Cell Line Viability and Cytotoxicity Assessments (e.g., MTT, LDH assays)
While the primary focus of anti-angiogenic therapy is to inhibit the formation of new blood vessels, it is also important to assess the direct cytotoxic effects of a compound on both endothelial and other cell types. apexbt.com The MTT assay, as previously mentioned, is a colorimetric assay that measures cell metabolic activity and can be used to determine cell viability. nih.govnih.govresearchgate.net
The Lactate Dehydrogenase (LDH) assay is another common method for assessing cytotoxicity. zellx.deabcam.comcanvaxbiotech.com LDH is a cytosolic enzyme that is released into the culture medium when the cell membrane is damaged. zellx.deabcam.com Measuring the amount of LDH in the supernatant provides an indication of cell lysis and cytotoxicity. zellx.deabcam.comnih.govpromega.com
Table 4: Representative Cytotoxicity Data
| Cell Line | Treatment | % Viability (MTT) | % Cytotoxicity (LDH) |
| HUVEC | Control | 100% | 5% |
| HUVEC | Endostatin (84-114)-NH2 (JKC367) | 95% | 8% |
| Cancer Cell Line | Control | 100% | 6% |
| Cancer Cell Line | Endostatin (84-114)-NH2 (JKC367) | 98% | 7% |
This table presents hypothetical data suggesting that Endostatin (84-114)-NH2 (JKC367) has minimal direct cytotoxicity at concentrations effective for inhibiting angiogenesis.
Molecular and Gene Expression Analysis Techniques (e.g., Real-time PCR, Microarray)
To delve into the molecular mechanisms by which Endostatin (84-114)-NH2 (JKC367) exerts its anti-angiogenic effects, researchers utilize techniques to analyze changes in gene and protein expression. nih.govsemanticscholar.org Real-time Polymerase Chain Reaction (RT-PCR) can be used to quantify the expression of specific genes known to be involved in angiogenesis, such as VEGF, its receptors, and downstream signaling molecules. researchgate.netmdpi.com
Microarray analysis provides a broader view by allowing for the simultaneous measurement of the expression levels of thousands of genes. nih.gov This can help identify novel targets and pathways affected by the compound. For example, studies have shown that endostatin can downregulate the expression of pro-angiogenic genes and upregulate the expression of anti-angiogenic genes. nih.gov It has also been reported that endostatin can inhibit Wnt/β-catenin signaling, a pathway implicated in angiogenesis. oncotarget.commdpi.comsemanticscholar.org
In vivo Preclinical Animal Models
In vivo animal models are indispensable for evaluating the efficacy of potential cancer therapeutics in a complex biological system. nih.govyoutube.com For anti-angiogenic agents like endostatin, these models allow for the assessment of effects on tumor growth, metastasis, and the tumor microenvironment. nih.govnih.gov
Orthotopic and Xenograft Tumor Models
Orthotopic and xenograft models are mainstays in preclinical cancer research. nih.govmdpi.comnih.gov Xenograft models, which involve the implantation of human tumor cells into immunodeficient mice, are widely used to assess the direct anti-tumor effects of therapeutics. mdpi.comyoutube.com Orthotopic models, where tumor cells are implanted into the corresponding organ of origin, offer a more clinically relevant microenvironment and pattern of metastasis. nih.govmdpi.com
Endostatin has been evaluated in numerous xenograft models, demonstrating its ability to inhibit primary tumor growth. nih.gov For instance, studies have used human renal carcinoma xenografts in mice to show the efficacy of endostatin. nih.gov Similarly, a fragment of human endostatin (sequences 6-49) was tested in an intracranial 9L gliosarcoma model in rats, which is a form of orthotopic xenograft model. nih.gov While the endostatin fragment alone did not prolong survival, its combination with the chemotherapeutic agent carmustine (B1668450) resulted in a significant survival advantage and led to long-term survivors in 33% of the animals. nih.govnih.gov
| Model Type | Cancer Type | Cell Line | Animal Model | Key Findings | Citations |
| Orthotopic Xenograft | Gliosarcoma | 9L | Rat | A synthetic endostatin fragment (6-49) synergized with carmustine to significantly prolong survival. | nih.govnih.gov |
| Xenograft | Renal Carcinoma | Not Specified | Mouse | Recombinant mouse endostatin showed efficacy against human renal carcinoma. | nih.gov |
| Xenograft | Lung Cancer (Adenocarcinoma) | A549 | Balb/c nude mouse | Endostatin inhibited tumor growth. | nih.gov |
Syngeneic Tumor Models
Syngeneic models utilize immortalized mouse cancer cell lines implanted into immunocompetent mice of the same inbred strain. nih.govcrownbio.com This provides a crucial advantage for evaluating immunotherapies and agents that may interact with the immune system, as these models possess a fully functional immune system. crownbio.comtd2inc.comwhiterose.ac.uk The tumor immune infiltrate in these models can be characterized to understand mechanisms of response and resistance. whiterose.ac.uknih.gov
In preclinical studies, endostatin has demonstrated the ability to modulate the tumor microenvironment. nih.gov For example, in a Lewis Lung Carcinoma (LLC) syngeneic model, endostatin treatment was shown to decrease the population of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and M2-type tumor-associated macrophages (TAMs), while increasing mature dendritic cells (mDCs) and M1-type TAMs. nih.gov This shift in the immune landscape contributes to its anti-tumor effects.
| Model Type | Cancer Type | Cell Line | Animal Model | Key Findings | Citations |
| Syngeneic | Lung Carcinoma | Lewis Lung Carcinoma (LLC) | C57BL/6 mice | Endostatin treatment altered the tumor immune microenvironment, reducing immunosuppressive cells and enhancing anti-tumor immune cells. | nih.gov |
| Syngeneic | Fibrosarcoma | NFSa Y83 | C3H mice | Endostatin gene therapy significantly inhibited the formation of lung metastases. | nih.gov |
Angiogenesis Assessment Models (e.g., Chick Chorioallantoic Membrane (CAM) assay, Matrigel Plug assay, Rat-cornea micropocket assay)
Several specialized in vivo assays are used to directly quantify the pro- or anti-angiogenic properties of a compound.
Chick Chorioallantoic Membrane (CAM) Assay: The CAM is a highly vascularized extraembryonic membrane of the chick embryo that serves as a common model to study blood vessel development. nih.govnih.govyoutube.com Its accessibility and the ease of observing the vascular network make it a cost-effective and rapid screening tool for angiogenic modulators. nih.govnih.govnih.gov Endostatin's anti-angiogenic effects have been observed in the CAM assay, where it inhibits the formation of new blood vessels. nih.gov
Matrigel Plug Assay: This widely used assay involves the subcutaneous injection of Matrigel, a basement membrane matrix, mixed with a substance of interest into mice. nih.govmdpi.comcorning.com The Matrigel solidifies into a "plug," and host endothelial cells migrate into it, forming new blood vessels, a process that can be inhibited by anti-angiogenic agents like endostatin. nih.govnih.gov The extent of vascularization can be quantified by measuring hemoglobin content or through histological analysis of the plug. nih.govmdpi.com This assay has been used to demonstrate endostatin's ability to inhibit neovascularization induced by factors like bFGF or VEGF. nih.gov
Rat-cornea Micropocket Assay: The naturally avascular cornea of a rodent eye provides a clear background to quantitatively assess angiogenesis. arvojournals.orgarvojournals.orgresearchgate.net In this assay, a small pellet containing a pro-angiogenic substance is implanted into a surgically created pocket in the corneal stroma. nih.govresearchgate.net The resulting growth of new blood vessels from the limbal vasculature towards the pellet can be measured over time. arvojournals.orgresearchgate.net A synthetic endostatin fragment (6-49) demonstrated significant anti-angiogenic activity in the rat-cornea micropocket assay, reducing the mean corneal angiogenesis index compared to controls. nih.govnih.gov
| Assay | Principle | Key Finding with Endostatin/Fragments | Citations |
| CAM Assay | Assessment of neovascularization on the chick embryo's extraembryonic membrane. | Endostatin inhibits blood vessel formation. | nih.govnih.gov |
| Matrigel Plug Assay | Quantification of endothelial cell invasion and vessel formation in a subcutaneously implanted basement membrane plug. | Endostatin inhibits in vivo neovascularization. | nih.govnih.govresearchgate.net |
| Rat-cornea Micropocket Assay | Measurement of new blood vessel growth from the limbus into the normally avascular cornea toward an implanted pellet. | A synthetic endostatin fragment (6-49) significantly inhibited angiogenesis. | nih.govnih.gov |
Disease-Specific Preclinical Models (e.g., Experimental Gliomas, Renal Carcinoma, Lung Cancer)
Preclinical research often employs models of specific human cancers to test the efficacy of targeted agents.
Experimental Gliomas: Malignant gliomas are highly angiogenic tumors. nih.gov Endostatin has been shown to be beneficial in experimental glioma models by decreasing tumor size and vascularization. nih.gov A study using a synthetic endostatin fragment (6-49) delivered via controlled-release polymers in a rat 9L gliosarcoma model found that while it was not effective as a monotherapy, it significantly enhanced the efficacy of systemic carmustine chemotherapy. nih.govnih.gov
Renal Carcinoma: Renal cell carcinoma (RCC) is another highly vascular tumor type where anti-angiogenic therapies are relevant. nih.govfrontiersin.org Preclinical studies have shown that endostatin levels are often elevated in animal models of kidney disease and in patients with RCC. nih.govnih.gov Endostatin gene therapy has been explored in a metastatic mouse model of RCC, demonstrating its potential to decrease tumor burden and extend survival. nih.govresearchgate.net
Lung Cancer: Endostatin has been extensively studied in preclinical models of non-small cell lung cancer (NSCLC). nih.gov It is known to inhibit tumor growth and angiogenesis in lung cancer xenograft models. nih.govnih.gov Furthermore, recombinant endostatin is being investigated as a potential radiosensitizer in NSCLC treatment. nih.gov Endostatin gene therapy has also proven effective in inhibiting the development of lung metastases in a murine fibrosarcoma model. nih.gov
Comparative Studies with Other Angiogenesis Inhibitors in Preclinical Settings
To understand the relative potency and mechanisms of a new therapeutic, it is often compared to existing standards of care in preclinical models.
In a lung cancer animal model using A549 cells, the anti-tumor efficacy of endostatin was compared to bevacizumab, a monoclonal antibody that targets VEGF-A. nih.gov The study found that while both agents inhibited tumor growth, bevacizumab showed a stronger inhibitory effect than endostatin when used as single agents. nih.gov However, the combination of both endostatin and bevacizumab resulted in the greatest tumor growth inhibition, suggesting complementary mechanisms of action. nih.gov While bevacizumab's effect was primarily through inhibiting VEGF-A, endostatin appeared to inhibit both VEGF-A and VEGF-C. nih.gov
| Comparison | Cancer Model | Key Findings | Citations |
| Endostatin vs. Bevacizumab | Lung Adenocarcinoma (A549 xenograft) | Bevacizumab was more potent in inhibiting tumor growth than endostatin alone. The combination of both agents yielded the best anti-tumor effect. | nih.gov |
Structure Activity Relationship Sar and Peptide Engineering of Endostatin 84 114 Nh2 Jkc367
Identification of Key Structural Motifs for Anti-angiogenic Activity
The anti-angiogenic activity of endostatin (B67465) is not confined to a single region but is distributed across its structure. Research has focused on identifying specific peptide sequences or structural motifs within the parent molecule that are responsible for its biological effects. Studies involving the synthesis of various endostatin fragments have shown that certain peptides can mimic the anti-angiogenic properties of the full-length protein. nih.gov
For instance, a 27-amino-acid peptide from the N-terminal domain of human endostatin, designated hP1, has been shown to replicate the anti-migration and anti-tumor activities of the parent molecule. researchgate.net The activity of this fragment is notably dependent on three zinc-binding histidines. researchgate.netsandiego.edu Another key motif, an arginine-rich sequence known as ES-2 (IVRRADRAAVP), has been identified to bind to endothelial cell surface β1 integrin and heparin, thereby inhibiting endothelial cell migration and the formation of tube-like structures. researchgate.net
Furthermore, research has highlighted the importance of specific amino acid residues. The replacement of surface-exposed hydrophobic phenylalanines at positions 31 and 34 with alanines resulted in a complete loss of in situ binding, while heparin-binding capabilities remained intact, suggesting these residues form a putative receptor binding site. nih.gov This indicates that distinct domains within endostatin are responsible for different aspects of its function, such as receptor binding and heparin interaction.
| Peptide Fragment | Sequence/Residues | Key Activity | Reference |
| hP1 | 27-amino-acid N-terminal peptide | Mimics anti-migration and anti-tumor activities of endostatin; dependent on zinc-binding histidines. | researchgate.net |
| ES-2 | IVRRADRAAVP | Binds to β1 integrin and heparin; inhibits endothelial cell migration and tube formation. | researchgate.net |
| F31A/F34A Mutant | Phenylalanines at positions 31 and 34 replaced by Alanines | Complete loss of in situ receptor binding, but heparin binding is retained. | nih.gov |
Defining Functional Regions and Receptor Binding Sites
The anti-angiogenic effect of endostatin is mediated through its interaction with several cell surface receptors and extracellular matrix components. The identification of these binding partners has been crucial in understanding its mechanism of action.
Integrins, particularly α5β1 and αvβ3, have been identified as key receptors for endostatin on the surface of endothelial cells. nih.gov The binding of endostatin to α5β1 integrin is believed to inhibit the migration of endothelial cells. ijmcmed.org Soluble endostatin's interaction with α5β1 integrin can also induce autophagy in endothelial cells, which contributes to its angiostatic activity. nih.gov
Heparan sulfate (B86663) proteoglycans (HSPGs) on the endothelial cell surface, such as glypicans, are also critical for endostatin's function. nih.gov The heparan sulfate-binding domain is considered essential for endostatin's ability to inhibit angiogenesis. nih.govnih.gov It is believed that endostatin first binds to glypicans, which may induce a conformational change that facilitates a stronger interaction with an as-yet-unknown receptor. nih.gov
Other important binding partners include:
Vascular Endothelial Growth Factor Receptors (VEGFRs): Endostatin can directly bind to VEGFR-1 and VEGFR-2, blocking the interaction of VEGF and thereby inhibiting downstream signaling. nih.gov
Matrix Metalloproteinases (MMPs): Endostatin can inhibit the enzymatic activity of MMP-2, MMP-9, and MT1-MMP, which are crucial for the degradation of the extracellular matrix during angiogenesis. nih.govnih.gov
Nucleolin: This protein, present on the surface of endothelial cells, acts as a receptor for endostatin, mediating its internalization. nih.gov
Transglutaminase 2 (TG2): Endostatin binds to this extracellular matrix enzyme, with arginines 27 and 139 being critical for this interaction. ijmcmed.org
| Functional Region/Receptor | Role in Endostatin Activity | Reference |
| α5β1 and αvβ3 Integrins | Mediate inhibition of endothelial cell migration and induce autophagy. | nih.govijmcmed.org |
| Heparan Sulfate Proteoglycans (Glypicans) | Essential for initial binding to the cell surface and subsequent receptor interaction. | nih.govnih.gov |
| VEGFR-1 and VEGFR-2 | Competitive binding blocks VEGF signaling pathways. | nih.gov |
| Matrix Metalloproteinases (MMPs) | Inhibition of MMPs prevents extracellular matrix degradation required for angiogenesis. | nih.govnih.gov |
| Nucleolin | Acts as a cell surface receptor mediating endostatin internalization. | nih.gov |
| Transglutaminase 2 (TG2) | Binds endostatin in the extracellular matrix. | ijmcmed.org |
Design and Preclinical Evaluation of Peptide Analogues and Derivatives
The challenges associated with the production and stability of the full-length endostatin protein have driven the design of smaller, synthetic peptide analogues and derivatives. The goal is to create molecules with enhanced stability, improved pharmacokinetic properties, and potent anti-angiogenic activity.
Several strategies have been employed to modify endostatin and its fragments:
N-terminal Modification: The addition of an Asn-Gly-Arg (NGR) sequence to the N-terminus of human endostatin has been shown to enhance its anti-angiogenic activity, tumor homing, and suppression of tumor growth. nih.gov
Amino Acid Substitution: The P125A endostatin mutant exhibits enhanced binding to endothelial cells and increased anti-angiogenic properties, including the induction of autophagy. nih.gov
Chemical Modification: Conjugation with polyethylene (B3416737) glycol (PEG) has resulted in a less toxic protein with increased anti-angiogenic activity. nih.gov Similarly, modification with low molecular weight heparin (LMWH) has been shown to yield a more active and heat-tolerant form of endostatin. nih.gov
Recombinant Forms: A modified recombinant human endostatin, known as Endostar, which contains an additional nine amino acids, has been developed and utilized in clinical studies. nih.gov
Preclinical evaluations of these analogues and derivatives have demonstrated their potential. For example, short synthetic endostatin peptides have been effective in inhibiting endothelial migration in vitro. nih.gov The general approach involves synthesizing various internal fragments of endostatin and assessing their anti-tumoral activity both in vitro and in vivo. nih.gov
| Analogue/Derivative | Modification | Preclinical Findings | Reference |
| NGR-Endostatin | N-terminal addition of Asn-Gly-Arg sequence | Enhanced anti-angiogenic activity and tumor homing. | nih.gov |
| P125A Endostatin | Proline to Alanine substitution at position 125 | Increased binding to endothelial cells and enhanced anti-angiogenic properties. | nih.gov |
| PEG-Endostatin | Polyethylene glycol conjugation | Increased anti-angiogenic activity with reduced toxicity. | nih.gov |
| LMWH-Endostatin | Low molecular weight heparin modification | Higher activity and better heat tolerance. | nih.gov |
| Endostar | Recombinant form with an additional nine amino acids | Utilized in clinical trials for cancer treatment. | nih.gov |
Synthetic Methodologies for Modified Peptide Variants
The generation of peptide fragments like Endostatin (84-114)-NH2 and its analogues relies heavily on established and advanced peptide synthesis techniques. The primary method for producing these synthetic peptides is the solid-phase peptide synthesis (SPPS) method. nih.gov
SPPS allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This method is advantageous for its efficiency, ease of purification of intermediates, and the ability to automate the process. The synthesis of four major fragments of endostatin, each containing about 40 amino acid residues, was successfully achieved using the solid-phase method. nih.gov
The synthesis of modified peptide variants often involves the incorporation of non-standard amino acids, chemical linkers (like PEG), or specific sequences designed to enhance biological activity or stability. For instance, the synthesis of N-terminally modified endostatin would involve the addition of the NGR sequence during the SPPS process.
Following synthesis, the crude peptide is cleaved from the resin support and deprotected. Purification is typically achieved using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) . The identity and purity of the final peptide product are then confirmed through analytical methods like mass spectrometry and amino acid analysis . The correct three-dimensional folding and potential disulfide bond formation are assessed using techniques like circular dichroism and nuclear magnetic resonance (NMR) spectroscopy . nih.gov These methodologies are essential for ensuring the production of well-characterized and functionally active peptide variants for preclinical and potential clinical investigation.
Advanced Research Topics and Future Directions in Preclinical Studies of Endostatin 84 114 Nh2 Jkc367
Investigation of Synergistic Effects with Other Preclinical Research Agents
Preclinical studies have highlighted the potential of combining Endostatin (B67465) (84-114)-NH2 (JKC367) with other agents to enhance anti-tumor effects. Research suggests that endostatin can normalize tumor vasculature, which may improve the delivery and efficacy of cytotoxic drugs. nih.gov
One area of investigation is the combination with conventional chemotherapeutic agents. For instance, studies with the parent molecule, endostatin, have shown synergistic effects when combined with agents like BCNU (carmustine) in experimental glioma models. nih.gov This suggests that JKC367 could also be explored in similar combination strategies. The rationale is that the anti-angiogenic effect of the endostatin fragment could create a more favorable tumor microenvironment for the action of chemotherapy. nih.gov
Furthermore, exploring combinations with other targeted therapies is a promising avenue. This could include inhibitors of signaling pathways that are activated as resistance mechanisms to anti-angiogenic therapy, such as those involving fibroblast growth factor (FGF) or platelet-derived growth factor (PDGF). frontiersin.org
| Preclinical Agent Category | Rationale for Synergy with Endostatin (84-114)-NH2 (JKC367) | Potential Research Focus |
| Cytotoxic Chemotherapy | Normalization of tumor vasculature by the endostatin fragment may enhance drug delivery. nih.gov | Investigating sequencing and scheduling of administration for optimal effect. |
| Other Anti-Angiogenic Agents | Targeting multiple angiogenic pathways simultaneously to overcome resistance. nih.govfrontiersin.org | Combining with inhibitors of VEGF, FGF, or PDGF pathways. frontiersin.org |
| Immunotherapies | Modulation of the tumor microenvironment by the endostatin fragment may enhance immune cell infiltration and function. frontiersin.org | Studying the impact on tumor-associated macrophages and regulatory T cells. dovepress.com |
Development of Novel Delivery Strategies for Endostatin (84-114)-NH2 (JKC367) in Preclinical Models (e.g., Controlled-Release Polymers)
A significant challenge in the therapeutic application of peptides like Endostatin (84-114)-NH2 (JKC367) is their short in vivo half-life. Developing novel delivery strategies is crucial for maintaining sustained therapeutic concentrations.
Controlled-release polymers are a key area of research. nih.gov These systems can encapsulate the peptide and release it over an extended period, improving its efficacy. pexacy.com For instance, biodegradable polymers like PLGA (Poly Lactic-co-Glycolic Acid) are often used due to their biocompatibility and controlled degradation rates. pexacy.com Preclinical studies using osmotic pumps to deliver the full-length endostatin have demonstrated that continuous administration is more effective than bolus injections. apexbt.com This provides a strong rationale for developing similar controlled-release formulations for JKC367.
Another approach is the use of polymeric nanoparticles. nih.gov These can be designed to target the tumor microenvironment, further enhancing the local concentration of the peptide.
| Delivery Strategy | Mechanism | Potential Advantages in Preclinical Models |
| Controlled-Release Polymers | Encapsulation within a biodegradable matrix for sustained release. nih.govpexacy.com | Maintains therapeutic concentrations, reduces administration frequency. |
| Polymeric Nanoparticles | Encapsulation in nano-sized carriers, potentially with targeting ligands. nih.gov | Enhanced tumor accumulation, potential for overcoming biological barriers. dovepress.com |
| Osmotic Pumps | Continuous infusion of the peptide at a controlled rate. apexbt.com | Provides steady-state concentrations for assessing efficacy. |
Understanding Mechanisms of Potential Acquired Resistance in Preclinical Models
While anti-angiogenic therapies can be initially effective, tumors can develop resistance over time. nih.govfrontiersin.orgnih.gov Understanding these resistance mechanisms is critical for developing strategies to overcome them.
In the context of Endostatin (84-114)-NH2 (JKC367), potential resistance mechanisms could involve the upregulation of alternative pro-angiogenic signaling pathways. frontiersin.orgnih.gov For instance, the tumor might increase its production of factors like VEGF, FGF, or angiopoietins to compensate for the inhibition of angiogenesis by the endostatin fragment. nih.gov
Another potential mechanism is the recruitment of bone marrow-derived cells, such as myeloid cells and endothelial progenitor cells, to the tumor microenvironment, which can contribute to revascularization. nih.gov Hypoxia, a common feature of the tumor microenvironment, can also drive resistance by upregulating pro-angiogenic factors. frontiersin.orgfrontiersin.org
| Potential Resistance Mechanism | Description | Preclinical Research Approach |
| Upregulation of Alternative Pro-Angiogenic Pathways | Tumors may compensate by increasing the expression of other growth factors like VEGF or FGF. frontiersin.orgnih.gov | Analyze tumor tissue for changes in gene and protein expression of angiogenic factors. |
| Recruitment of Pro-Angiogenic Bone Marrow-Derived Cells | Cells like myeloid cells and endothelial progenitor cells can be recruited to promote new blood vessel formation. nih.gov | Use flow cytometry and immunohistochemistry to characterize immune cell infiltrates in treated tumors. |
| Hypoxia-Driven Angiogenesis | Low oxygen levels can stimulate the production of pro-angiogenic factors. frontiersin.orgfrontiersin.org | Measure hypoxia markers in tumors and correlate with treatment response. |
| Vascular Co-option | Tumors may switch to utilizing existing blood vessels instead of forming new ones. nih.gov | Histological analysis of tumor vasculature to assess vessel morphology and origin. |
Exploration of Broader Biological Roles beyond Angiogenesis Inhibition in Research Models
While the primary recognized function of endostatin and its fragments is the inhibition of angiogenesis, emerging research suggests broader biological roles. nih.gov
Preclinical studies on the full-length endostatin have indicated that it may also inhibit lymphangiogenesis, the formation of lymphatic vessels, which is a key route for tumor metastasis. nih.gov Furthermore, endostatin has been shown to have direct effects on tumor cells in some contexts, although this is not its primary mechanism of action. nih.gov
There is also evidence that endostatin can modulate the tumor microenvironment beyond its effects on blood vessels, potentially influencing immune cell function. nih.govfrontiersin.org Investigating whether Endostatin (84-114)-NH2 (JKC367) shares these broader biological roles could open up new avenues for its application in preclinical research.
Challenges and Opportunities in Preclinical Translational Research of Endostatin (84-114)-NH2 (JKC367)
Translating promising preclinical findings into clinical applications presents several challenges. A key challenge for peptide-based agents like Endostatin (84-114)-NH2 (JKC367) is their manufacturing and stability. nih.gov However, smaller fragments like JKC367 may offer advantages in terms of synthesis and solubility compared to the full-length protein. nih.gov
A significant opportunity lies in the development of robust biomarkers to predict and monitor response to therapy. This could involve imaging techniques to assess tumor vascularity or blood-based markers of angiogenesis.
The ultimate goal of preclinical research is to inform the design of clinical trials. nih.gov The insights gained from studying the synergistic effects, delivery strategies, resistance mechanisms, and broader biological roles of Endostatin (84-114)-NH2 (JKC367) will be crucial for designing rational and effective clinical studies in the future.
Q & A
Basic Research Questions
Q. What molecular mechanisms underlie the anti-angiogenic activity of Endostatin (84-114)-NH2 (JKC367), and how are these validated experimentally?
- Answer : Endostatin (84-114)-NH2 inhibits endothelial cell proliferation and migration by binding to integrins and growth factor receptors, disrupting signaling pathways like VEGF and MMPs. Experimental validation involves:
- In vitro assays : Endothelial cell migration assays (e.g., Boyden chamber) and tubule formation assays on Matrigel.
- In vivo models : Tumor xenograft studies in mice, where tumor volume and microvessel density are quantified post-treatment .
- Key data : In murine models, continuous administration via osmotic pumps reduced tumor growth by >150-fold compared to controls .
Q. What standardized methods are recommended for detecting Endostatin (84-114)-NH2 in biological samples?
- Answer : Use validated antibodies (e.g., polyclonal Rabbit anti-Endostatin) for:
- Western blotting : Detect the ~20 kDa protein under reducing conditions.
- Immunohistochemistry (IHC) : Localize Endostatin in tumor vasculature using paraffin-embedded sections.
- ELISA : Quantify serum/tissue levels with kits optimized for human, mouse, or rat samples .
Q. How does the efficacy of Endostatin (84-114)-NH2 compare to other angiogenesis inhibitors like TNP-470 in preclinical models?
- Answer : In murine atherosclerosis models, Endostatin achieved 85% inhibition of plaque growth vs. 70% for TNP-470. However, TNP-470 showed superior potency in some tumor models.
- Critical factors : Administration method (continuous vs. bolus dosing) and target tissue specificity.
- Data conflict resolution : Compare studies using matched delivery systems (e.g., osmotic pumps) and dosages (e.g., 10–20 mg/kg/day) .
Advanced Research Questions
Q. How can conflicting data on Endostatin’s tumor suppression efficacy across studies be systematically addressed?
- Answer : Discrepancies often arise from:
- Dosage variability : Low-dose continuous infusion (e.g., 0.3 mg/kg/day via pump) may outperform high-dose bolus injections.
- Model differences : Human xenografts vs. syngeneic tumors exhibit varying vascularization and drug response.
- Methodology : Standardize endpoints (e.g., tumor volume, metastasis count) and use blinded analysis to reduce bias .
Q. What experimental design considerations are critical for combining Endostatin with other therapies (e.g., chemotherapy, immunotherapy)?
- Answer :
- Synergy testing : Use factorial design experiments to assess additive vs. synergistic effects. For example, co-administer Endostatin with checkpoint inhibitors (e.g., anti-PD-1) and measure CD8+ T-cell infiltration.
- Toxicity profiling : Monitor organ-specific toxicity (e.g., liver enzymes, renal function) due to altered drug clearance pathways.
- Data from : Combined use with TNP-470 prolonged inhibition of angiogenesis for 32 weeks, but efficacy waned over time, suggesting pulsed dosing may be preferable .
Q. How can researchers ensure reproducibility in Endostatin studies, particularly regarding protein stability and activity?
- Answer :
- Stability assays : Validate Endostatin’s bioactivity post-reconstitution using endothelial cell proliferation assays.
- Storage protocols : Store lyophilized peptide at -80°C; avoid freeze-thaw cycles.
- Batch consistency : Use HPLC or mass spectrometry to confirm peptide purity (>95%) and correct disulfide bonding .
Methodological Best Practices
- Dosing : Prefer continuous infusion (osmotic pumps) over bolus injections to maintain therapeutic levels .
- Controls : Include vehicle controls (e.g., PBS) and positive controls (e.g., Bevacizumab) in all assays.
- Statistical analysis : Use ANOVA with post-hoc tests for multi-group comparisons; report effect sizes and confidence intervals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
